molecular formula C20H24N4O4S B2801188 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013821-96-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2801188
CAS RN: 1013821-96-9
M. Wt: 416.5
InChI Key: GXIWCIKAPJFHNG-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antitumor Properties

The compound exhibits potential antitumor properties. Research has shown that it inhibits metastasis in various cancer types, including breast, skin (melanoma), and ovarian cancer in mice . This property makes it a promising candidate for further investigation in cancer therapy.

Coenzyme Q Analogues

Background: Coenzyme Q (CoQ) plays a crucial role in cellular energy production and antioxidant defense. Simple CoQ0 has been found to possess antitumor properties. However, synthesizing CoQ analogues with specific functional substituents remains challenging.

Synthesis: The compound can serve as an intermediate for synthesizing methoxy-analogues of CoQ. Researchers have developed a method based on allylpolymethoxybenzenes (such as apiol) isolated from parsley and dill seeds. Apiol aldehyde is oxidized to the corresponding phenol and then to quinone, leading to CoQ analogues with methoxy, methylenedioxy, methyl, and alkyl substituents .

1,3,4-Thiadiazole Derivatives

The nature of substituents on the C-5 phenyl ring of 1,3,4-thiadiazoles significantly influences their cytotoxic activity. Although not directly studied for this compound, understanding its structural relationship to 1,3,4-thiadiazoles may provide insights into potential cytotoxic effects .

Isoquinoline Compounds

The compound can be used as an intermediate for synthesizing isoquinoline derivatives. Intramolecular α-amidoalkylation reactions have been successfully applied, leading to 1,4-phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone] using green catalysts .

6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

A convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves combining the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The compound’s diastereomeric morpholinone derivative has been explored for potential applications .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research may focus on developing new thiazole derivatives with improved pharmacological properties .

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-12-10-14(23(2)22-12)19(25)24(11-13-6-5-9-28-13)20-21-17-15(26-3)7-8-16(27-4)18(17)29-20/h7-8,10,13H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWCIKAPJFHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

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